N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

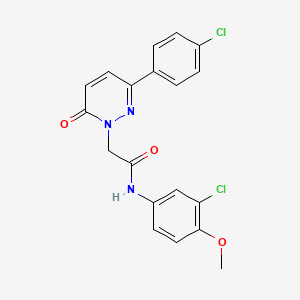

N-(3-Chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative featuring two distinct aromatic substituents: a 3-chloro-4-methoxyphenyl group attached to the acetamide nitrogen and a 4-chlorophenyl moiety on the pyridazinone core. The chloro and methoxy substituents on the phenyl rings likely influence electronic properties, solubility, and binding affinity, making this compound a candidate for pharmacological evaluation, particularly in enzyme inhibition or receptor modulation contexts.

Properties

Molecular Formula |

C19H15Cl2N3O3 |

|---|---|

Molecular Weight |

404.2 g/mol |

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C19H15Cl2N3O3/c1-27-17-8-6-14(10-15(17)21)22-18(25)11-24-19(26)9-7-16(23-24)12-2-4-13(20)5-3-12/h2-10H,11H2,1H3,(H,22,25) |

InChI Key |

YIOUYYWWVSLNTI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Substitution reactions:

Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

Medicinal Chemistry: Due to its pyridazinone core, this compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.

Biological Studies: It is used in biological assays to investigate its effects on cellular processes and molecular targets.

Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structurally analogous compounds from the literature are grouped below based on core scaffolds, substituents, and synthetic strategies. Key differences in pharmacological profiles, synthetic yields, and spectral data are highlighted.

Pyridazinone-Based Acetamide Derivatives

Pyridazinone derivatives are widely explored for their bioactivity. The target compound shares structural homology with the following:

Key Observations :

- Substituent Effects : The target compound’s 3-chloro-4-methoxyphenyl group introduces steric hindrance and electron-withdrawing effects compared to the 4-methoxyphenyl group in ’s compound . This may enhance binding to hydrophobic pockets in enzymes.

- Synthetic Yields: Pyridazinone-acetamide hybrids exhibit moderate-to-high yields (51–79%) when synthesized via nucleophilic acyl substitution (e.g., using thionyl chloride/TEA in THF or DCM-MeOH elution ).

- Spectral Trends: IR spectra consistently show strong C=O stretches (~1650–1680 cm⁻¹) for pyridazinone and acetamide groups .

Heterocyclic Acetamides with Varied Cores

Compounds with non-pyridazinone cores but similar acetamide linkages provide insights into scaffold-dependent bioactivity:

Key Observations :

- Thioether vs. Acetamide Linkers: Thioether-containing quinazolinones () may exhibit improved radical scavenging compared to acetamide-linked derivatives due to sulfur’s redox activity .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a chlorinated methoxyphenyl group and a pyridazine moiety, indicating possible interactions with various biological targets. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H18Cl2N4O2 |

| Molecular Weight | 405.29 g/mol |

| InChI Key | InChI=1S/C20H18Cl2N4O2/c1-12-3-6-14(7-4-12)27-19-18(20(29)24-11-23-19)26-21(27)31-10-17(28)25... |

Synthesis

The synthesis of this compound involves several synthetic steps, typically starting from 3-chloro-4-methoxyaniline. The chlorinated intermediate is reacted with 2-chloroacetyl chloride, followed by further reactions to introduce the pyridazine moiety. This multi-step synthesis allows for the production of the compound in a controlled manner, optimizing yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in metabolic pathways. The presence of the pyridazine ring suggests potential inhibition of certain kinases or phosphatases, which are crucial in signal transduction and cellular regulation.

Anti-Ischaemic Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant anti-ischaemic properties. For instance, a related compound was shown to prolong survival time in mice subjected to acute cerebral ischaemia, indicating neuroprotective effects. The study involved administering the compound intraperitoneally and measuring survival rates compared to control groups .

Cytotoxicity and Antiproliferative Effects

Research has also indicated that this compound may possess cytotoxic properties against various cancer cell lines. In vitro studies demonstrated that it inhibited cell proliferation in breast cancer and leukemia cell lines, suggesting potential as an anticancer agent. The exact mechanism appears to involve induction of apoptosis and modulation of cell cycle progression .

Case Studies

- Neuroprotective Study : A study involving bilateral common carotid artery occlusion in mice showed that the compound significantly increased survival time and reduced mortality rates compared to control groups . This highlights its potential application in treating ischemic conditions.

- Anticancer Activity : In vitro assays revealed that this compound exhibited strong antiproliferative effects on MCF-7 (breast cancer) and K562 (leukemia) cell lines. The compound induced apoptosis through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.